molecular formula C10H13NO B3042506 2-[(Cyclopropylamino)methyl]phenol CAS No. 643007-91-4

2-[(Cyclopropylamino)methyl]phenol

Cat. No.: B3042506
CAS No.: 643007-91-4
M. Wt: 163.22 g/mol
InChI Key: CMASOABZZOLEIE-UHFFFAOYSA-N
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Description

2-[(Cyclopropylamino)methyl]phenol is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a phenol group substituted with a cyclopropylamino methyl group, which imparts unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2-[(Cyclopropylamino)methyl]phenol is the quorum regulator SarA of Staphylococcus aureus . This bacterium is a widely acknowledged Gram-positive pathogen known for forming biofilm and expressing virulence genes through quorum sensing (QS), a cell-to-cell communication process . The SarA protein up-regulates the expression of many virulence factors, including biofilm formation, to mediate pathogenesis and evasion of the host immune system .

Mode of Action

This compound interacts with the SarA protein, inhibiting its production and blocking its function . This interaction results in a significant reduction in the expression of representative virulence genes like fnbA, hla, and hld that are governed under S. aureus QS . The compound’s action on SarA leads to the down-regulation of biofilm and virulence factors .

Biochemical Pathways

It is known that phenolic compounds, which include this compound, undergo metabolic reactions in the small intestine . Enzymes such as phenol-sulfonate transferase, beta-glucosidase, lactase root enzymes hydrolase, and UDP-glucuronyl transferase are involved in these processes .

Pharmacokinetics

It is known that the absorption and bioavailability of phenolic compounds depend largely on their metabolic reactions conducted in the small intestine .

Result of Action

The primary result of the action of this compound is the inhibition of biofilm formation and the down-regulation of virulence genes in S. aureus . This leads to a decrease in the pathogenicity of the bacteria, making it easier for the host immune system to combat the infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action was studied in a sample with a temperature of 298K and a pH of 7.5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylamino)methyl]phenol typically involves the reaction of cyclopropylamine with a suitable phenol derivative. One common method is the Mannich reaction, where cyclopropylamine, formaldehyde, and phenol are reacted under acidic conditions to form the desired product. The reaction conditions often include a temperature range of 0-25°C and a pH of around 4-5 to facilitate the formation of the Mannich base.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Brominated or nitrated derivatives of the phenol.

Scientific Research Applications

2-[(Cyclopropylamino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amino group.

    Mannich Bases: Compounds formed by the reaction of an amine, formaldehyde, and a phenol derivative.

Uniqueness

2-[(Cyclopropylamino)methyl]phenol is unique due to the presence of both a cyclopropylamino group and a phenol group in its structure. This combination imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(cyclopropylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-4-2-1-3-8(10)7-11-9-5-6-9/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMASOABZZOLEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.